molecular formula C10H14N2O5S B4613137 Carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester CAS No. 81865-14-7

Carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester

Cat. No.: B4613137
CAS No.: 81865-14-7
M. Wt: 274.30 g/mol
InChI Key: IDPLNMFBNBUWMT-UHFFFAOYSA-N
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Description

Carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester is a chemical compound with a complex structure

Preparation Methods

Chemical Reactions Analysis

Carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it is being explored for its potential therapeutic effects. In industry, it is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The molecular targets and pathways involved vary depending on the specific application and conditions .

Properties

IUPAC Name

methyl N-[4-(2-hydroxyethylsulfamoyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S/c1-17-10(14)12-8-2-4-9(5-3-8)18(15,16)11-6-7-13/h2-5,11,13H,6-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPLNMFBNBUWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60231419
Record name Carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81865-14-7
Record name Carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081865147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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